6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
Description
6-Hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) backbone with the following substituents:
- Position 6: A hexyl (-C₆H₁₃) chain, enhancing lipophilicity.
- Position 2: A ketone (=O) group, typical of coumarin derivatives.
- Position 3: A carboxamide (-CONH₂) moiety, which may influence intermolecular interactions and metabolic stability.
Its synthesis likely involves coupling a pre-functionalized chromene scaffold with a hexyl group and carboxamide, analogous to methods described for related compounds .
Properties
IUPAC Name |
6-hexyl-7-hydroxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-3-4-5-6-10-7-11-8-12(15(17)19)16(20)21-14(11)9-13(10)18/h7-9,18H,2-6H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBZLMBUCIIXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The hydroxyl group at the 7-position is alkylated using hexyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields a secondary alcohol .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and obesity due to its ability to inhibit specific biological pathways
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as pancreatic lipase, which is involved in the digestion of dietary fats.
Pathways Involved: The compound affects metabolic pathways related to lipid metabolism, making it a potential therapeutic agent for conditions like obesity.
Comparison with Similar Compounds
Key Structural Differences
The table below summarizes substituent variations among 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide and similar coumarin derivatives:
Implications of Substituent Variations
- Position 3 Functional Group : The carboxamide group distinguishes the target compound from carboxylate esters (e.g., ) and oximes (e.g., –3), offering improved metabolic stability and hydrogen-bonding capacity.
- Position 7 Hydroxyl Group : Common to all compounds except N-(4-methoxyphenethyl)-derivatives, this group is critical for redox activity and interactions with metal ions or enzymes.
Research Findings and Pharmacological Insights
Antidiabetic Potential of Chromene Derivatives
- Compound 83 (–3): Exhibited dual inhibition of α-amylase and α-glucosidase due to its 8-carbaldehyde oxime and 4-methyl groups, highlighting the importance of polar substituents at positions 4 and 8 for carbohydrate metabolism targeting.
- Target Compound : While lacking direct evidence of antidiabetic activity, its 7-hydroxy and carboxamide groups may facilitate interactions with similar enzymatic targets.
Biological Activity
6-Hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative of coumarin, a class of compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with other coumarin derivatives.
Chemical Structure and Synthesis
The compound's structure features a hexyl group that enhances its lipophilicity, potentially improving its bioavailability. The synthesis typically involves alkylation of 7-hydroxy-4-methylcoumarin followed by amidation to form the carboxamide derivative.
Antimicrobial Activity
Recent studies have indicated that coumarin derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.5 μM |
These findings suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein synthesis pathways .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that it can inhibit cell proliferation in colon adenocarcinoma (HT-29) and breast carcinoma (MCF-7) with IC50 values comparable to established chemotherapeutic agents:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 (Colon adenocarcinoma) | 12.5 |
| MCF-7 (Breast carcinoma) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This activity is mediated through the inhibition of the NF-kB signaling pathway, which is crucial for inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits enzymes such as pancreatic lipase, affecting lipid metabolism.
- Cytokine Modulation : The compound reduces cytokine release in inflammatory pathways.
- Apoptotic Induction : It triggers apoptotic pathways in cancer cells through ROS generation.
Comparative Analysis with Similar Compounds
When compared with other coumarin derivatives like 7-hydroxycoumarin and coumarin-3-carboxamide, this compound demonstrates unique biological activities due to its specific substitution pattern:
| Compound | Key Activity | IC50/Activity Level |
|---|---|---|
| 6-Hexyl-7-hydroxy... | Antimicrobial, Anticancer | MIC: 15.625 μM (MRSA) |
| 7-Hydroxycoumarin | Moderate anticancer | IC50: >100 μM |
| Coumarin-3-carboxamide | Antimicrobial but less potent | MIC: >100 μM |
The unique hexyl group enhances lipophilicity and bioavailability, potentially improving therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
